An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl Uracil-1-ylacetate
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl Uracil-1-ylacetate
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Uracil and its derivatives are cornerstones in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic modification of the uracil scaffold, such as through N-acylation, is a key strategy for modulating physicochemical properties to enhance drug-like characteristics, including solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of tert-Butyl uracil-1-ylacetate, a derivative of significant interest. In the absence of extensive direct experimental data in publicly accessible literature, this document synthesizes information from foundational principles and analogous N-acylated structures to predict its physicochemical profile. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to validate and expand upon the foundational data presented herein.
Introduction and Molecular Structure
tert-Butyl uracil-1-ylacetate is a synthetic derivative of uracil, characterized by the attachment of a tert-butyl acetate group to the N1 position of the pyrimidine ring. This structural modification is anticipated to significantly alter the physicochemical properties of the parent uracil molecule. The introduction of the bulky, lipophilic tert-butyl group is a common strategy in medicinal chemistry to enhance membrane permeability and potentially modulate interactions with biological targets. Understanding the precise physicochemical characteristics of this molecule is paramount for its potential development as a therapeutic agent or as a crucial intermediate in the synthesis of more complex bioactive compounds.[1][2]
Chemical Structure
The structural formula of tert-Butyl uracil-1-ylacetate is C₁₀H₁₄N₂O₄. The molecule combines the hydrophilic, hydrogen-bonding capable uracil moiety with a sterically hindered, hydrophobic tert-butylacetyl group.
Predicted Physicochemical Properties and Rationale
The following properties are predicted based on the compound's structure and data from analogous N1-substituted uracil derivatives. Experimental verification is essential and the protocols for such are detailed in Section 3.
| Property | Predicted Value | Rationale |
| Molecular Weight | 226.23 g/mol | Calculated from the chemical formula: C₁₀H₁₄N₂O₄. |
| Melting Point (°C) | 150 - 180 | Uracil has a very high melting point (>300 °C) due to extensive intermolecular hydrogen bonding. N1-acylation disrupts this network, and the bulky tert-butyl group will further hinder crystal packing, likely leading to a significantly lower melting point compared to uracil, but still a solid at room temperature due to the polar uracil core.[3] |
| Boiling Point (°C) | > 300 (with decomposition) | Expected to be high due to the polar uracil moiety and relatively high molecular weight. Thermal decomposition is likely to occur before a boiling point is reached at atmospheric pressure. |
| Solubility | ||
| In Water | Low to moderate | The polar uracil ring with its N-H and carbonyl groups can hydrogen bond with water, but the large, non-polar tert-butylacetyl group will significantly decrease aqueous solubility compared to uracil.[4] |
| In Polar Aprotic Solvents | High (e.g., DMSO, DMF) | These solvents are excellent at solvating both the polar uracil ring and the ester functionality.[2] |
| In Non-Polar Solvents | Low to moderate (e.g., Chloroform, Dichloromethane) | The presence of the non-polar tert-butyl group will confer some solubility in these solvents, but the polarity of the uracil ring will limit it. |
| pKa | 8.5 - 9.5 | The primary acidic proton is on the N3 of the uracil ring. Acylation at the N1 position generally has a minor effect on the pKa of the N3 proton. The pKa is expected to be slightly lower than that of uracil (pKa ≈ 9.5) due to the electron-withdrawing nature of the acetyl group.[5][6] |
Methodologies for Experimental Characterization
The following section provides detailed protocols for the synthesis and characterization of tert-Butyl uracil-1-ylacetate. These methods are foundational and can be adapted based on available laboratory equipment and specific research objectives.
Synthesis of tert-Butyl uracil-1-ylacetate
A plausible synthetic route involves the N-alkylation of uracil with tert-butyl bromoacetate. This is a standard method for introducing substituents at the N1 position of the uracil ring.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of uracil (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents) as a base.
-
Addition of Reagent: Slowly add tert-butyl bromoacetate (1.1 equivalents) to the stirring suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-70°C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (uracil) is consumed.
-
Workup: Cool the reaction mixture to room temperature, pour it into cold water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude product by column chromatography on silica gel to yield pure tert-Butyl uracil-1-ylacetate.
Melting Point Determination
The melting point provides a quick assessment of purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[7]
Step-by-Step Protocol:
-
Preparation: Place approximately 10 mg of the compound into a series of small test tubes.
-
Solvent Addition: To each tube, add 0.5 mL of a different solvent (e.g., water, ethanol, DMSO, chloroform, hexane).
-
Mixing: Agitate each tube vigorously for 1-2 minutes.
-
Observation: Visually inspect each tube to determine if the solid has completely dissolved. Classify as soluble, partially soluble, or insoluble.
pKa Determination by UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorbance spectrum of the compound as a function of pH.
Step-by-Step Protocol:
-
Stock Solution: Prepare a stock solution of tert-Butyl uracil-1-ylacetate in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7 to 11).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with the same total concentration of the compound but at different pH values.
-
Measurement: Record the UV-Vis absorbance spectrum (e.g., from 220 to 350 nm) for each sample.
-
Data Analysis: Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly. Plot the absorbance at this wavelength against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve. [1]
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Expected Signals:
-
A singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.
-
A singlet around 4.5-4.7 ppm for the two protons of the methylene (-CH₂-) group.
-
A doublet around 5.7-5.9 ppm for the C5-H of the uracil ring.
-
A doublet around 7.5-7.7 ppm for the C6-H of the uracil ring.
-
A broad singlet around 11.0-11.5 ppm for the N3-H proton. [2][8]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
-
Expected Signals:
-
Signals for the tert-butyl methyl carbons (~28 ppm) and the quaternary carbon (~82 ppm).
-
A signal for the methylene carbon (~50 ppm).
-
Signals for the uracil ring carbons (C5 ~102 ppm, C6 ~141 ppm, C2 ~151 ppm, C4 ~163 ppm).
-
A signal for the ester carbonyl carbon (~168 ppm). [2][8]* IR (Infrared) Spectroscopy:
-
-
Expected Peaks:
-
Expected Ion: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight (226.23). Fragmentation patterns would likely show the loss of the tert-butyl group or the entire tert-butylacetyl side chain.
-
Conclusion
This guide provides a detailed, predictive overview of the physicochemical properties of tert-Butyl uracil-1-ylacetate, a compound of interest for further research in medicinal chemistry. While direct experimental data is currently limited, the provided estimations, grounded in the known properties of its constituent moieties and analogous structures, offer a solid foundation for future work. The detailed experimental protocols included are designed to be self-validating and provide a clear path for researchers to empirically determine these crucial parameters. The synthesis and rigorous characterization of tert-Butyl uracil-1-ylacetate will be instrumental in unlocking its potential in drug discovery and development.
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